molecular formula C30H30N4O3 B2527109 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1005303-49-0

6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2527109
CAS No.: 1005303-49-0
M. Wt: 494.595
InChI Key: XDZDDAJMYAMGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-methylphenyl group at position 2, a methoxy group at position 5, and a 4-(diphenylmethyl)piperazine-1-carbonyl moiety at position 4. Pyridazinone derivatives are known for diverse bioactivities, ranging from antimicrobial to kinase inhibition .

Properties

IUPAC Name

6-(4-benzhydrylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3/c1-22-13-15-25(16-14-22)34-27(35)21-26(37-2)28(31-34)30(36)33-19-17-32(18-20-33)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,21,29H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZDDAJMYAMGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the piperazine ring and the attachment of various substituents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Implications

Compound Name / ID Substituents on Piperazine Pyridazinone Substituents Key Structural Differences vs. Target Compound Potential Implications
Target Compound 4-(diphenylmethyl) 5-methoxy, 2-(4-methylphenyl) Reference High lipophilicity; potential CNS activity
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one 4-(2-chlorophenyl) 5-methoxy, 2-phenyl Chlorophenyl vs. diphenylmethyl; phenyl vs. 4-methylphenyl Reduced steric bulk; altered receptor affinity
5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one 4-(2-methoxyphenyl) 5-methoxy, 2-(2-methylphenyl) Methoxy vs. diphenylmethyl; 2-methyl vs. 4-methylphenyl Enhanced solubility; positional isomer effects
6-{[4-(dimethylamino)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl]oxy}-2-phenyl-2,3-dihydropyridazin-3-one Triazine-linked substituent 2-phenyl Triazine-oxygen linker vs. piperazine-carbonyl Modified electronic properties; altered target selectivity

Key Observations:

Piperazine Modifications :

  • The diphenylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents like 2-chlorophenyl or 2-methoxyphenyl . This may enhance binding to hydrophobic pockets in enzymes or receptors but reduce solubility.
  • Fluorinated or halogenated piperazines (e.g., 3-chloro-4-fluorophenyl in ) are common in kinase inhibitors, suggesting the target compound could share similar applications .

Pyridazinone Substituents: The 5-methoxy group is conserved in several analogs (e.g., ), indicating its role in stabilizing hydrogen bonding or π-π interactions.

Pharmacological Inferences:

  • Binding Affinity : Compounds with diphenylmethyl groups (e.g., ZINC00627464 in ) show strong binding to estrogen receptors (ΔG = -30.31 kcal/mol), suggesting the target compound may exhibit similar potency .

Biological Activity

Overview

6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structural features, including a piperazine ring and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the treatment of neurological disorders, cancer, and other diseases.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C29H28N4O3\text{C}_{29}\text{H}_{28}\text{N}_4\text{O}_3

Key Features:

  • Piperazine Ring : Enhances binding affinity to various receptors.
  • Benzhydryl Group : Increases lipophilicity and potential bioactivity.
  • Methoxy Group : Contributes to stability and solubility.
  • Pyridazinone Core : Imparts biological activity through interaction with molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The benzhydryl group enhances binding affinity to certain targets, while the piperazine structure modulates pharmacokinetic properties. The methoxy and pyridazinone groups further stabilize the compound, improving its bioavailability.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a broad spectrum of pharmacological activities:

  • Antidepressant : Piperazine derivatives have been noted for their efficacy in treating depression through monoamine oxidase inhibition .
  • Anticancer : Some studies suggest that these compounds can inhibit cancer cell proliferation and may be effective against drug-resistant cell lines .
  • Neuroprotective Effects : Certain piperazine derivatives demonstrate neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Studies

  • Antidepressant Activity :
    • A study highlighted the synthesis of piperazine derivatives that showed significant monoamine oxidase (MAO) inhibitory activity, which is crucial for antidepressant effects. The compound 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one may exhibit similar properties due to its structural similarities .
  • Anticancer Potential :
    • Research on piperazine derivatives has shown promising results in inhibiting the proliferation of various cancer cell lines. Compounds with structural motifs similar to 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one have been tested against drug-resistant human cancer cells, demonstrating significant antiproliferative effects .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-onePiperazine ring, benzhydryl groupAntidepressant, anticancer
1-(Diphenylmethyl)piperazineLacks pyridazinone coreLimited biological activity
5-Methoxy-2-phenylpyridazin-3-oneLacks piperazine ringModerate bioactivity

Q & A

Basic: What are the recommended synthetic routes and purification methods for 6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine core followed by coupling with the dihydropyridazinone moiety. Key steps include:

  • Piperazine derivatization : Substitution of the piperazine ring with diphenylmethyl groups using nucleophilic aromatic substitution or coupling reactions .
  • Carbamoylation : Reaction of the piperazine intermediate with activated carbonyl agents (e.g., chloroformates or carbodiimides) to introduce the carbonyl group .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is effective for isolating the final compound .
  • Critical parameters : Temperature control (e.g., reflux in DMF) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of coupling agents) are crucial for yield optimization .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic characterization :
    • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., diphenylmethyl protons at δ 7.2–7.4 ppm, methoxy singlet at δ 3.8 ppm) .
    • IR spectroscopy : Detect carbonyl stretching vibrations (~1650–1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C30_{30}H29_{29}N3_3O3_3) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal stability :
    • TGA/DSC : Measure decomposition temperatures (Td_{d}) and identify phase transitions. For example, a Td_{d} >200°C suggests suitability for high-temperature applications .
  • pH stability :
    • Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify hydrolysis products (e.g., cleavage of the piperazine-carbonyl bond in acidic conditions) .
  • Kinetic analysis : Calculate degradation rate constants (k) using first-order models to predict shelf-life .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of analogs with modified piperazine or dihydropyridazinone moieties?

Methodological Answer:

  • Core modifications :
    • Piperazine substitutions : Replace diphenylmethyl with halogenated aryl groups (e.g., 2,4-dichlorophenyl) to assess steric/electronic effects on receptor binding .
    • Dihydropyridazinone alterations : Introduce electron-withdrawing groups (e.g., nitro) at the 5-methoxy position to modulate electron density and reactivity .
  • Biological testing :
    • Use assays targeting dopamine D3 receptors (for CNS applications) or PDE inhibitors (for cardiovascular studies) to correlate structural changes with activity .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities of analogs .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay standardization :
    • Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., haloperidol for dopamine receptors) to minimize variability .
  • Data triangulation :
    • Combine results from orthogonal assays (e.g., in vitro enzyme inhibition + in vivo pharmacokinetics) to confirm activity .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systemic biases in conflicting datasets .

Advanced: What computational approaches are effective for optimizing reaction pathways and predicting novel derivatives?

Methodological Answer:

  • Reaction path search :
    • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways .
  • Machine learning :
    • Train models on existing reaction databases to predict yields or regioselectivity for novel piperazine-carbonyl couplings .
  • Retrosynthetic analysis :
    • Tools like ICSynth (from ICReDD) propose synthetic routes using fragment-based approaches, prioritizing commercially available building blocks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.